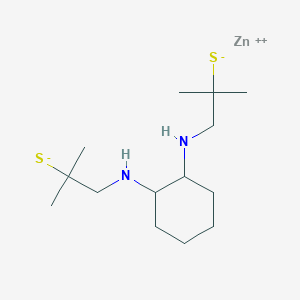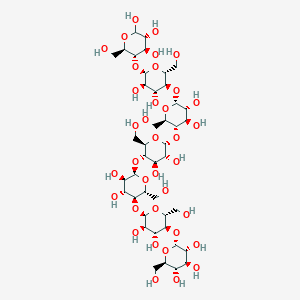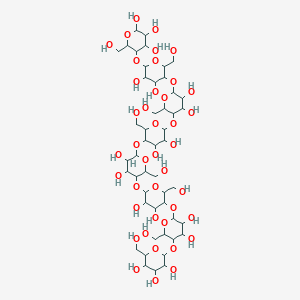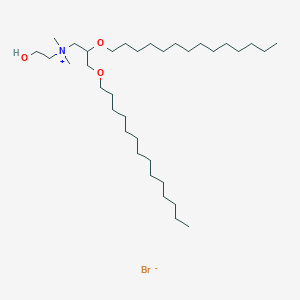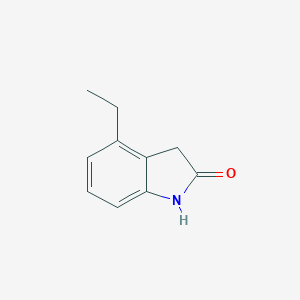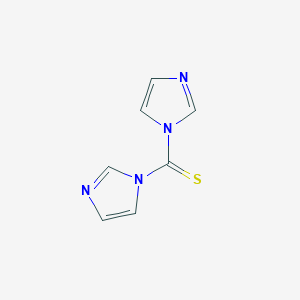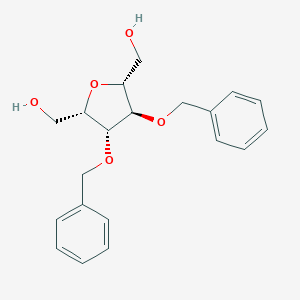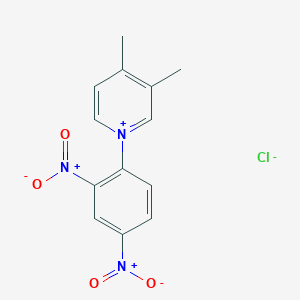
1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride is a chemical compound known for its distinctive structure and reactivity It is a derivative of pyridinium chloride, substituted with a 2,4-dinitrophenyl group and two methyl groups at the 3 and 4 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dinitrophenyl)-3,4-dimethyl-pyridinium chloride typically involves the reaction of 1-chloro-2,4-dinitrobenzene with 3,4-dimethylpyridine. The reaction is carried out in a suitable solvent, such as pyridine, under reflux conditions. The product is then isolated and purified through crystallization or other appropriate methods .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the choice of solvents and reagents is carefully considered to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the chloride ion.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Reduction: Formation of 1-(2,4-diaminophenyl)-3,4-dimethyl-pyridinium chloride.
Oxidation: Formation of 1-(2,4-dinitrophenyl)-3,4-dicarboxypyridinium chloride.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 1-(2,4-dinitrophenyl)-3,4-dimethyl-pyridinium chloride involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the pyridinium moiety can engage in ionic interactions with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects.
Comparison with Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and its toxic effects.
1-(2,4-Dinitrophenyl)pyridinium chloride: A closely related compound with similar reactivity but different substitution patterns.
Uniqueness: 1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride is unique due to the presence of both nitro and methyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)-3,4-dimethylpyridin-1-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N3O4.ClH/c1-9-5-6-14(8-10(9)2)12-4-3-11(15(17)18)7-13(12)16(19)20;/h3-8H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQYZKUEYYXRP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440515 |
Source


|
| Record name | 1-(2,4-Dinitrophenyl)-3,4-dimethylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80253-79-8 |
Source


|
| Record name | 1-(2,4-Dinitrophenyl)-3,4-dimethylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
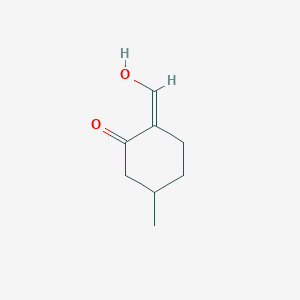

![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)
